molecular formula C14H14N2O2 B2780497 N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide CAS No. 2411295-95-7

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide

Cat. No.: B2780497
CAS No.: 2411295-95-7
M. Wt: 242.278
InChI Key: UGBSFKOBUVXBJI-UHFFFAOYSA-N
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Description

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is a compound that features a quinoline moiety linked to an oxirane ring via an ethyl chain. Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-quinolineethanol with oxirane-2-carboxylic acid chloride in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the oxirane ring can react with nucleophilic sites in proteins and enzymes, inhibiting their activity . These interactions contribute to the compound’s antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the biological activity of the quinoline moiety with the reactivity of the oxirane ring. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

N-(2-quinolin-2-ylethyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(13-9-18-13)15-8-7-11-6-5-10-3-1-2-4-12(10)16-11/h1-6,13H,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBSFKOBUVXBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(=O)NCCC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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